1-Amino-4-(3,5-dichlorophenyl)piperazine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-(3,5-dichlorophenyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2/c11-6-1-7(12)3-8(2-6)14-4-10(17)15(13)5-9(14)16/h1-3H,4-5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPMLKBGXKGHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C2=CC(=CC(=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Amino-4-(3,5-dichlorophenyl)piperazine-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological profiles. The presence of the 3,5-dichlorophenyl group is crucial for enhancing biological activity. The core structure contains a piperazine ring substituted with an amino group and a dione moiety, which is essential for its interaction with biological targets.
Anticonvulsant Activity
Research has demonstrated that derivatives of piperazine, including this compound, exhibit notable anticonvulsant properties. A study by Kamiński et al. (2015) highlighted that several pyrrolidine-2,5-dione derivatives showed significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The SAR studies indicated that modifications to the piperazine structure could enhance anticonvulsant efficacy.
Table 1: Anticonvulsant Activity of Piperazine Derivatives
| Compound | ED50 (mg/kg) | Test Model |
|---|---|---|
| This compound | TBD | MES |
| 3-(trifluoromethyl)anilide | 62.14 | MES |
| N-(3-chlorophenyl)-2-morpholino-acetamide | 100 | MES |
*ED50 values indicate the effective dose required to achieve a therapeutic effect in 50% of the subjects tested.
Anticancer Activity
In recent studies focusing on anticancer properties, compounds containing piperazine rings have shown promise as potential anticancer agents. For instance, molecular docking studies indicated that certain derivatives could effectively bind to DNA and inhibit topoisomerase II activity, which is crucial for cancer cell proliferation.
Case Study: Synergistic Effects with Doxorubicin
A study published in Molecules (2024) evaluated the combination of piperazine derivatives with doxorubicin (DOX), revealing enhanced cytotoxicity against cancer cells compared to DOX alone. Compounds BS130 and BS230 exhibited significant synergistic effects at doses of 50 µM.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Voltage-Gated Ion Channels : It has been observed that these compounds can modulate sodium and calcium channels, which play a critical role in neuronal excitability and synaptic transmission.
- TRPV1 Receptor Interaction : Some derivatives have shown affinity for TRPV1 receptors, suggesting potential applications in pain management and seizure control.
Safety and Toxicity Profile
Safety assessments are crucial for any potential therapeutic agent. Preliminary studies indicate that certain derivatives exhibit low cytotoxicity at therapeutic concentrations. For example, compounds tested at concentrations between 1–100 µM showed no significant hepatotoxicity in vitro.
Table 2: Cytotoxicity Assessment
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 10 | >94 |
| Compound 6 | 100 | 72 |
| Compound 9 | 50 | 87 |
Scientific Research Applications
Antidepressant and Antipsychotic Properties
Research indicates that derivatives of piperazine compounds, including 1-amino-4-(3,5-dichlorophenyl)piperazine-2,5-dione, exhibit pharmacological activities that may be beneficial in treating depression and psychosis. The structural features of this compound allow it to interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of piperazine derivatives as serotonin receptor modulators. The findings suggested that modifications to the piperazine core can enhance binding affinity and selectivity for specific receptor subtypes .
Anticancer Activity
There is growing interest in the anticancer properties of piperazine derivatives. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Research Findings:
A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways involved in cell proliferation .
Synthesis of Polymers
The compound can serve as a monomer in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Application Example:
Research has shown that incorporating piperazine derivatives into polyurethanes significantly improves their elasticity and resistance to thermal degradation. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Reagent for Chemical Analysis
This compound can be utilized as a reagent in analytical chemistry for the detection of various analytes due to its ability to form stable complexes with metal ions.
Example Application:
In a recent study, this compound was employed as a chelating agent for spectrophotometric determination of metal ions in environmental samples. The results indicated high sensitivity and selectivity for lead ions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical Properties
highlights that lipophilicity (logP) and solubility (logSw) are inversely correlated in piperazine-2,5-diones. For example:
- Methyl Substituents : Adding methyl groups increases logP (e.g., compound 9p , pivaloyl-substituted: logP ≈ 3.5) but reduces solubility .
- Polar Groups : Methoxy or hydroxy substituents lower logP (e.g., compound 7a : logP ≈ 1.8) and enhance aqueous solubility .
The 3,5-dichlorophenyl group in the target compound likely confers moderate lipophilicity (estimated logP ~2.5–3.0), balancing solubility and bioavailability.
Antiviral Activity:
- Compound 3 (Marine Drugs study): (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione showed anti-H1N1 activity (IC₅₀ = 41.5 μM) .
- Target Compound Potential: The dichlorophenyl group may enhance viral protease inhibition via halogen bonding, though this requires validation.
Anticancer Activity:
- Plinabulin : A piperazine-2,5-dione with an imidazole substituent exhibits microtubule-disrupting effects (IC₅₀ < 1 μM in some cell lines) .
- Structural Advantage: The amino group in the target compound could serve as a hydrogen bond donor, improving target engagement compared to non-polar analogs.
Neuroactivity:
- 3-(Aminomethyl)piperazine-2,5-dione: Acts as an NMDA receptor glycine site inhibitor (Ki ~10 μM) .
Preparation Methods
One-Pot Synthesis via Self-Condensation of α-Chloroacetanilide Derivatives
A highly efficient method involves the self-condensation of N-(3,5-dichlorophenyl)-α-chloroacetamide under basic conditions. This approach, adapted from Hazra et al., employs sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 60°C to facilitate cyclization (Scheme 1). The reaction proceeds via deprotonation of the amide nitrogen, followed by nucleophilic displacement of the chloride to form the piperazine-2,5-dione core.
Reaction Conditions:
- Substrate: N-(3,5-Dichlorophenyl)-α-chloroacetamide
- Base: NaH (2.2 equiv)
- Solvent: Anhydrous DMSO
- Temperature: 60°C
- Time: 1 hour
- Yield: 85–90%
Mechanistic Insights:
- Deprotonation of the amide nitrogen generates a stabilized anion.
- Intramolecular nucleophilic attack on the α-chloro carbon forms the six-membered ring.
- A second equivalent of the substrate undergoes analogous reactivity, culminating in cyclodimerization.
Table 1: Optimization of Reaction Parameters
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Base | NaH, KOtBu, NaOH | NaH | +15% vs. KOtBu |
| Solvent | DMSO, DMF, THF | DMSO | +25% vs. DMF |
| Temperature (°C) | 40–80 | 60 | Peak at 60°C |
| Reaction Time (h) | 0.5–2 | 1 | No gain after 1h |
Two-Step Synthesis via 3,4-Dehydropiperazine-2-one Intermediate
A patent by US6603003B2 describes a two-step strategy involving:
- Formation of 3,4-Dehydropiperazine-2-one: Reacting ethylenediamine with methyl 3,5-dichlorophenylglyoxylate in toluene under reflux yields the intermediate.
- Reductive Amination: Treatment with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the dione to the amine while preserving the dichlorophenyl group.
Step 1 Conditions:
- Substrate: Methyl 3,5-dichlorophenylglyoxylate
- Amine: Ethylenediamine (1.2 equiv)
- Solvent: Toluene
- Temperature: 110°C (reflux)
- Yield: 70–75%
Step 2 Conditions:
Advantages:
- High regiocontrol due to steric guidance from the dichlorophenyl group.
- Scalable to multi-gram quantities without significant yield attrition.
Critical Analysis of Methodologies
Yield and Scalability
Functional Group Compatibility
- The 3,5-dichlorophenyl group enhances electron-withdrawing effects, accelerating cyclization but complicating reduction steps.
- NaH in DMSO may degrade acid-sensitive substituents, necessitating alternative bases for functionalized derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
